

Application Notes and Protocols for Cysteine-Specific Labeling using BrCH₂CONH-PEG1-N₃

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Compound of Interest

Compound Name: BrCH₂CONH-PEG1-N₃

Cat. No.: B15389391

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Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and tools for proteomic analysis. Cysteine, with its nucleophilic thiol side chain, represents a prime target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues. The bifunctional linker, Bromoacetamido-PEG1-Azide (**BrCH₂CONH-PEG1-N₃**), is a versatile reagent designed for the selective alkylation of cysteine residues.

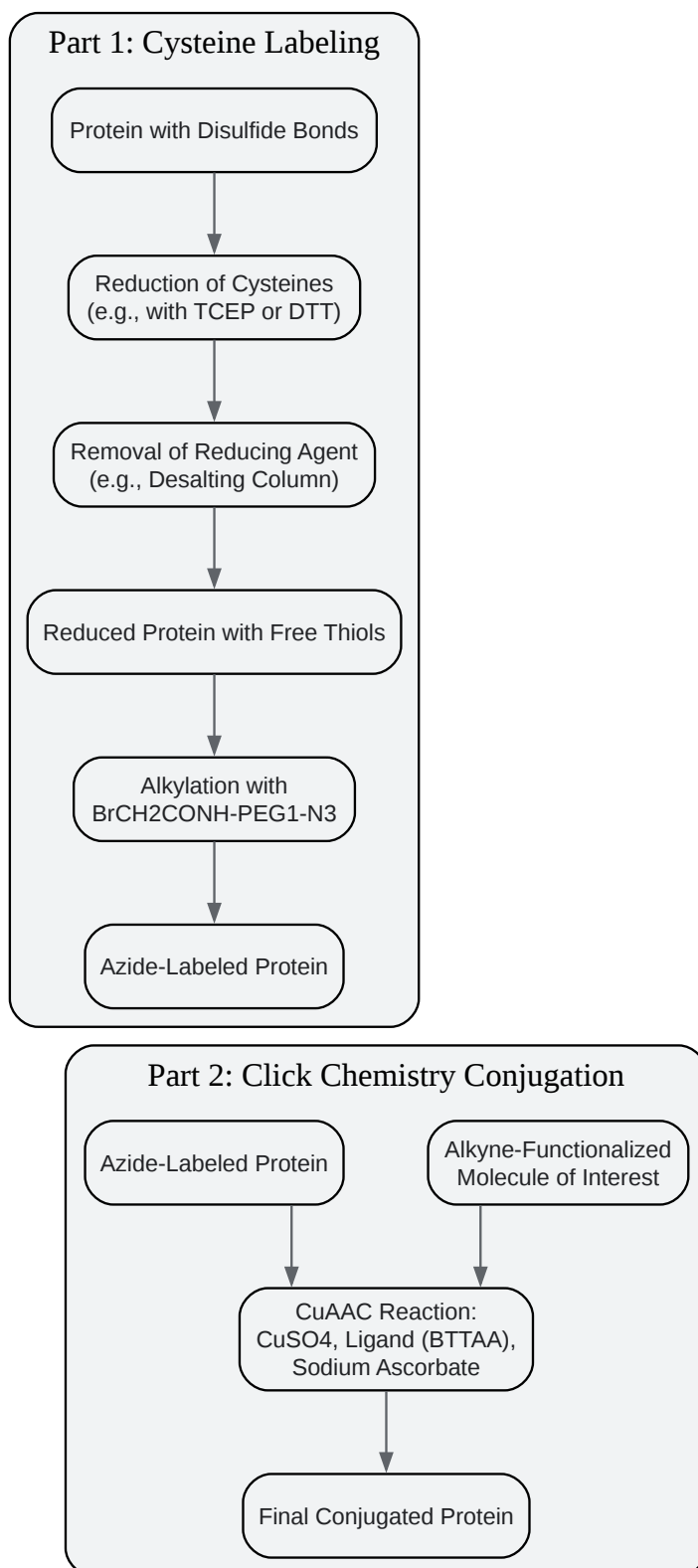
This molecule possesses two key functionalities:

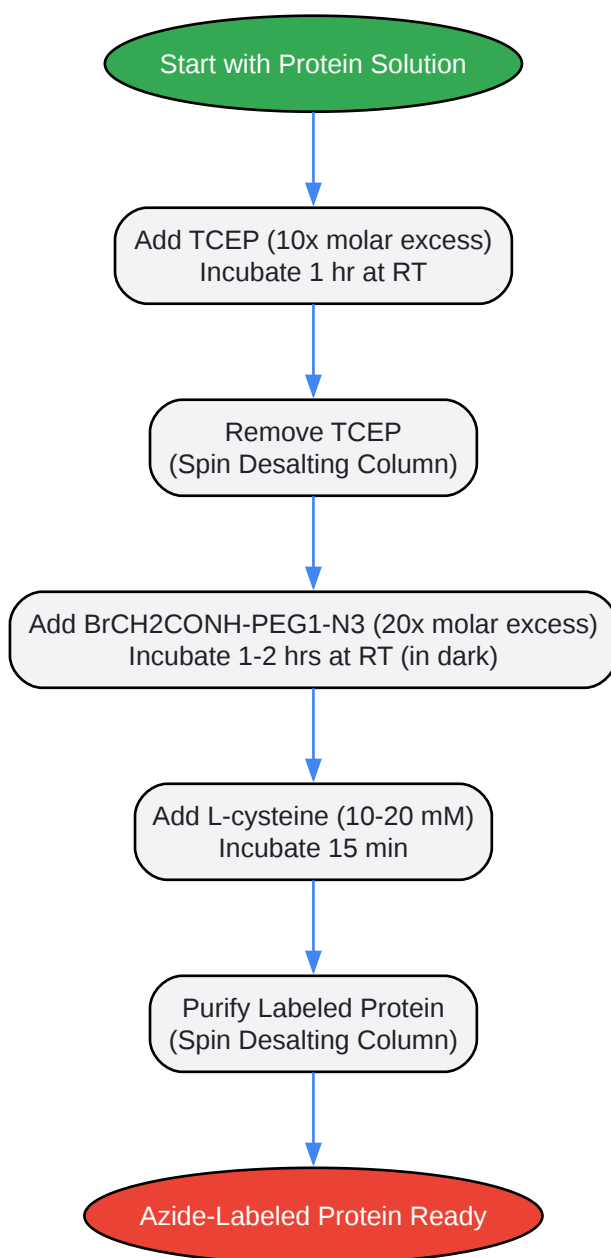
- **Bromoacetamide Group:** This reactive group forms a stable thioether bond with the sulfhydryl group of a cysteine residue through an S_N2 reaction. This reaction is highly specific for cysteines under controlled pH conditions.
- **Azide Group (N₃):** This moiety serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and orthogonal conjugation of a second molecule of interest, such as a fluorophore, a drug payload, or a biotin tag, that has been functionalized with an alkyne group.

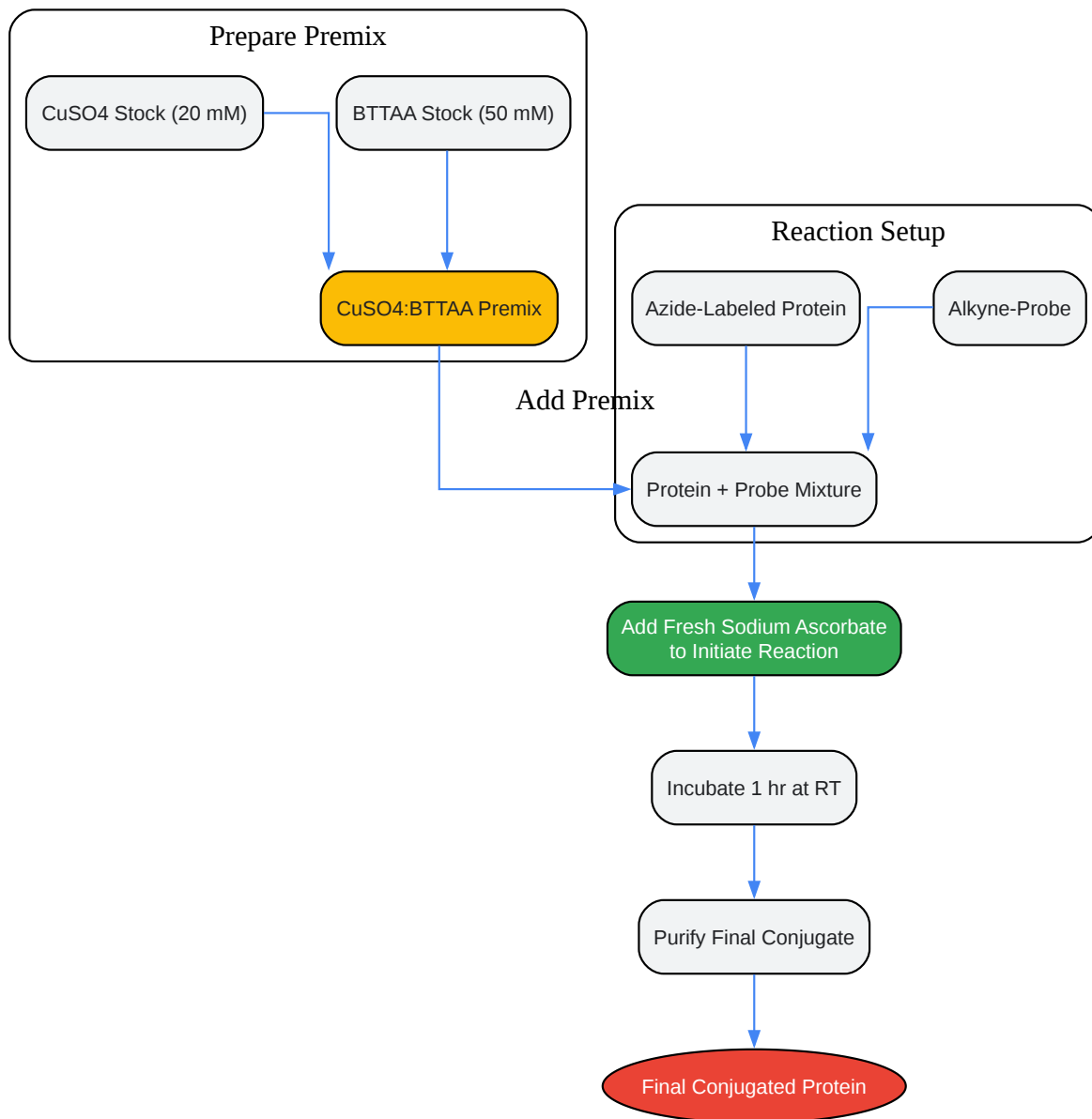
These application notes provide a comprehensive protocol for the labeling of cysteine residues in proteins with **BrCH₂CONH-PEG1-N3** and subsequent modification via CuAAC.

Experimental Overview

The overall workflow for cysteine labeling and subsequent click chemistry modification involves a multi-step process that requires careful control of reaction conditions to ensure high efficiency and specificity.







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- To cite this document: BenchChem. [Application Notes and Protocols for Cysteine-Specific Labeling using BrCH₂CONH-PEG1-N₃]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15389391#protocol-for-labeling-cysteine-residues-with-brch2conh-peg1-n3\]](https://www.benchchem.com/product/b15389391#protocol-for-labeling-cysteine-residues-with-brch2conh-peg1-n3)

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